[2-(Fluoromethyl)cyclopentyl]methanamine
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Overview
Description
[2-(Fluoromethyl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C7H14FN. It is a derivative of cyclopentylmethanamine, where a fluoromethyl group is attached to the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Fluoromethyl)cyclopentyl]methanamine typically involves the fluorination of cyclopentylmethanamine. One common method is the reaction of cyclopentylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Fluoromethyl)cyclopentyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, thiols, amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-(Fluoromethyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. The presence of the fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers or coatings .
Mechanism of Action
The mechanism of action of [2-(Fluoromethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentylmethanamine: The parent compound without the fluoromethyl group.
2-(Chloromethyl)cyclopentylmethanamine: A similar compound with a chloromethyl group instead of a fluoromethyl group.
2-(Bromomethyl)cyclopentylmethanamine: A similar compound with a bromomethyl group instead of a fluoromethyl group.
Uniqueness: The presence of the fluoromethyl group in [2-(Fluoromethyl)cyclopentyl]methanamine imparts unique chemical and physical properties compared to its analogs. Fluorine is highly electronegative and can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H14FN |
---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
[2-(fluoromethyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C7H14FN/c8-4-6-2-1-3-7(6)5-9/h6-7H,1-5,9H2 |
InChI Key |
NOCZPWVHRBBKJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)CF)CN |
Origin of Product |
United States |
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